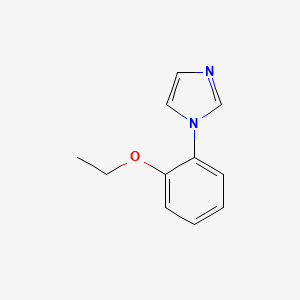

1-(2-Ethoxyphenyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

1-(2-ethoxyphenyl)imidazole |

InChI |

InChI=1S/C11H12N2O/c1-2-14-11-6-4-3-5-10(11)13-8-7-12-9-13/h3-9H,2H2,1H3 |

InChI Key |

STNGUBSBMSUKOL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Ethoxyphenyl Imidazole

Strategies for the Direct Synthesis of 1-(2-Ethoxyphenyl)imidazole

The formation of the this compound core can be achieved through several strategic synthetic pathways. These methods range from constructing the imidazole (B134444) ring from acyclic precursors to the direct arylation of a pre-formed imidazole ring.

Multi-component Reaction Approaches to Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles in a single step from three or more starting materials. tandfonline.comtcichemicals.com A notable example involves a Brønsted acid-catalyzed three-component reaction of a vinyl azide, an aromatic aldehyde, and an aromatic amine, which can yield 1,2,5-trisubstituted imidazoles under metal-free conditions. acs.org

One specific synthesis of a derivative, 2-(Benzofuran-5-yl)-5-(3-bromophenyl)-1-(2-ethoxyphenyl)-1H-imidazole, was achieved with a 72% yield, showcasing the utility of this approach for creating complex molecules featuring the this compound scaffold. acs.org Another common MCR strategy is the four-component condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate. tandfonline.comnih.gov By utilizing 2-ethoxyaniline as the primary amine component in these reactions, the 1-(2-ethoxyphenyl) substituent can be incorporated directly. Various catalysts, including copper iodide (CuI), have been shown to effectively promote these reactions. rsc.org

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis This table is representative of MCRs for imidazole synthesis; specific application to this compound would involve using a 2-ethoxyphenyl precursor.

| Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Benzoin, NH4OAc | CuI (15 mol%) | 2,4,5-Trisubstituted Imidazole | rsc.org |

| Benzil, Aldehyde, Primary Amine, NH4OAc | Sulphated Yttria | 1,2,4,5-Tetrasubstituted Imidazole | tandfonline.com |

| Vinyl Azide, Aldehyde, Aromatic Amine | Benzoic Acid | 1,2,5-Trisubstituted Imidazole | acs.org |

Cyclization Reactions Utilizing 2-Ethoxyphenyl Precursors

The synthesis of imidazoles through the cyclization of acyclic precursors is a fundamental and widely used method. A prevalent technique involves the condensation of an α-halo ketone with an amidine. orgsyn.org In a relevant procedure, a solution of an α-bromo ketone in tetrahydrofuran (B95107) (THF) is added to an amidine in aqueous THF with potassium bicarbonate, leading to excellent yields of 2,4-disubstituted imidazoles without the need for chromatographic purification. orgsyn.org To synthesize a this compound derivative via this route, one would start with a precursor already containing the 2-ethoxyphenyl group, for instance, by reacting an N-(2-ethoxyphenyl)amidine with an appropriate α-halo ketone.

Another powerful cyclization method is the [3+2] cycloaddition of vinyl azides with amidines, which proceeds without a catalyst to form 2,4-disubstituted-1H-imidazoles. nih.gov The reaction mechanism involves the in-situ formation of a 2H-azirine intermediate from the vinyl azide, which then reacts with the amidine. For example, reacting (1-azidovinyl)benzene with benzimidamide yields 2,4-diphenyl-1H-imidazole. Adapting this method by using an N-(2-ethoxyphenyl)amidine would be a viable strategy for accessing the target scaffold. nih.gov

Regioselective N1-Alkylation/Arylation Protocols

Perhaps the most direct route to this compound involves the regioselective N-arylation of the imidazole ring. This approach is particularly useful for unsymmetrical imidazoles where substitution can occur at either the N1 or N3 position. Advanced catalytic systems have been developed to ensure high selectivity for the desired N1-arylated product.

Palladium-catalyzed N-arylation has been shown to be highly effective and completely N1-selective for coupling unsymmetrical imidazoles with aryl halides and triflates. nih.govmit.edu A key finding from these studies was that pre-activating the palladium catalyst by heating a solution of Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand before introducing the imidazole substrate drastically improves reaction efficacy. This is because imidazoles can inhibit the formation of the active Pd(0)-ligand complex. This method is general for a variety of functionalized aryl bromides and chlorides. mit.edu

Copper-catalyzed Ullmann-type cross-coupling reactions also provide a highly efficient pathway for the N-arylation of imidazoles. rsc.orgscispace.com For instance, a copper(I) iodide-catalyzed reaction using trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand allows for the regioselective N(1)-arylation of protected histidine with aryl iodides under microwave irradiation. rsc.org This protocol is robust, tolerating diverse electronic properties on the aryl iodide and enabling gram-scale synthesis. rsc.org Applying these palladium or copper-catalyzed methods with a 2-ethoxyphenyl halide (e.g., 1-iodo-2-ethoxybenzene) would provide a direct and regioselective route to this compound.

Table 2: Conditions for Regioselective N1-Arylation of Imidazoles

| Catalyst System | Coupling Partner | Key Features | Reference |

|---|---|---|---|

| Pd₂(dba)₃ / Phosphine Ligand | Aryl Halides/Triflates | Completely N1-selective; requires pre-activation of catalyst | nih.govmit.edu |

| CuI / Diamine Ligand | Aryl Iodides | High yields; microwave-assisted; tolerant of functional groups | rsc.org |

| CuI / No additional ligand | Aryl Iodides | Mild conditions (35-40 °C); high chemoselectivity | scispace.comorganic-chemistry.org |

Phosphine Addition Methods for Imidazole Derivatization

While not a primary method for synthesizing the imidazole core itself, phosphine addition is a key transformation for derivatizing the this compound scaffold to create valuable phosphine ligands. These P,N-heterocyclic ligands are important in coordination chemistry and catalysis. beilstein-journals.org The synthesis typically involves the deprotonation of the imidazole ring, often at the C2 position, followed by reaction with a chlorophosphine. For instance, lithiation of an N-substituted imidazole followed by the addition of chlorodiphenylphosphine (B86185) is a common route. beilstein-journals.org

A related procedure involves the nucleophilic addition of secondary phosphines to 1-vinylimidazole, catalyzed by a base, to produce tertiary phosphines with an imidazolyl substituent. researchgate.net Applying these principles, one could first synthesize this compound and then introduce a phosphine group, for example, by C2-lithiation and subsequent quenching with a reagent like dicyclohexylphosphine (B1630591) chloride, to yield 2-(dicyclohexylphosphino)-1-(2-ethoxyphenyl)-1H-imidazole. smolecule.com

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to introduce additional complexity and functionality. C-H activation has emerged as a powerful tool for the direct functionalization of the imidazole ring.

Modifications on the Imidazole Ring System (e.g., C-H Activation, Substitutions)

The imidazole ring in 1-arylimidazoles possesses three C-H bonds (at the C2, C4, and C5 positions) that can be selectively functionalized. nih.govacs.org Palladium catalysis is frequently employed for these transformations. Research has shown that the C5-H bond is generally the most reactive towards palladium-catalyzed direct arylation in the presence of carboxylate bases, followed by the C2-H bond. x-mol.comresearchgate.net The C4 position is the least reactive. nih.govacs.org

A comprehensive strategy allows for the sequential and regioselective arylation of all three C-H bonds. nih.govacs.org For example, selective C5-arylation can be achieved using Pd(OAc)₂ with a phosphine ligand and a carbonate base. Subsequently, the C2 position can be arylated under different conditions, often using a stronger base like NaOt-Bu. nih.gov This stepwise functionalization allows for the controlled synthesis of di- and tri-arylated imidazoles starting from a mono-aryl substrate like this compound.

Nickel catalysis has also been developed for the C-H arylation of imidazoles, providing a lower-cost alternative to palladium. A system of Ni(OTf)₂ with a dicyclohexylphosphinoethane (dcype) ligand can catalyze the C2-arylation of N-substituted imidazoles with phenol (B47542) derivatives or chloroarenes. nih.gov

Table 3: Regioselectivity in C-H Arylation of 1-Aryl Imidazoles

| Position | Catalyst System | Reactivity Trend | Mechanistic Rationale | Reference |

|---|---|---|---|---|

| C5 | Pd(OAc)₂ / K₂CO₃ | Most reactive | Inductive effect of N1 nitrogen stabilizes the C-Pd bond | nih.gov |

| C2 | Pd(OAc)₂ / NaOt-Bu | Intermediate reactivity | Accessible position for arylation with appropriate catalyst/base system | nih.gov |

| C4 | - | Least reactive | Electronic repulsion between the N3 lone pair and the polarized C-Pd bond | nih.gov |

| C2 | Ni(OTf)₂ / dcype | Reactive | Effective for coupling with phenol derivatives and chloroarenes | nih.gov |

Transformations on the 2-Ethoxyphenyl Moiety (e.g., Electrophilic Aromatic Substitution)

The 2-ethoxyphenyl group of this compound is susceptible to chemical transformations, most notably electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are governed by the electronic and steric properties of the substituents on the benzene (B151609) ring: the imidazole ring and the ethoxy group.

The ethoxy group (-OCH₂CH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. masterorganicchemistry.com This donation stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile attacks at the positions ortho or para to the ethoxy group. masterorganicchemistry.comlibretexts.org Conversely, the N-imidazolyl substituent is generally considered a deactivating group due to its electron-withdrawing inductive effect.

The directing effects of these two groups are synergistic and antagonistic. The positions on the ethoxyphenyl ring are numbered starting from the carbon attached to the imidazole (C1). The ethoxy group is at C2. Therefore, the positions ortho to the ethoxy group are C1 and C3, and the position para is C5.

Attack at C3 (ortho): Directed by the ethoxy group.

Attack at C5 (para): Directed by the ethoxy group.

Attack at C4 and C6: These positions are meta to the ethoxy group and are less favored.

While the ethoxy group strongly directs incoming electrophiles to the C3 and C5 positions, steric hindrance from the adjacent, bulky N-imidazolyl group at C1 makes substitution at the C3 position less likely. Therefore, electrophilic attack is expected to occur predominantly at the C5 position, which is para to the activating ethoxy group and less sterically hindered. Similar reactivity patterns are observed in related compounds like 2-(dicyclohexylphosphino)-1-(2-methoxyphenyl)-1H-imidazole, where the 2-alkoxyphenyl group can undergo electrophilic aromatic substitution. smolecule.com

Common electrophilic aromatic substitution reactions could be applied to further functionalize the ethoxyphenyl moiety, as detailed in the table below.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

| Reaction Type | Reagents | Probable Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-2-ethoxyphenyl)imidazole |

| Halogenation | Br₂, FeBr₃ | 1-(5-Bromo-2-ethoxyphenyl)imidazole |

| Sulfonation | Fuming H₂SO₄ | 1-(2-Ethoxy-5-sulfophenyl)imidazole |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-2-ethoxyphenyl)imidazole |

Formation of Complex Imidazole Hybrid Systems and Conjugates

The this compound scaffold can serve as a building block for the creation of more complex molecular architectures, including poly-substituted and fused heterocyclic systems. acs.org These hybrid molecules are of significant interest in medicinal chemistry, where combining different pharmacophores can lead to compounds with enhanced biological activity. mdpi.com

One prominent method for constructing such systems is through multicomponent reactions (MCRs). A study reported the synthesis of 1,2,5-trisubstituted imidazoles via a Brønsted acid-catalyzed MCR involving vinyl azides, aromatic aldehydes, and aromatic amines. acs.org This methodology was successfully applied to synthesize 1-(2-Ethoxyphenyl)-2-(naphthalen-2-yl)-5-phenyl-1H-imidazole from 2-ethoxyaniline, (azidomethylene)benzene, and 2-naphthaldehyde. acs.org

Table 2: Synthesis of a 1,2,5-Trisubstituted Imidazole Hybrid via Multicomponent Reaction. acs.org

| Reactant A | Reactant B | Reactant C | Catalyst | Product | Yield |

| 2-Ethoxyaniline | (Azidomethylene)benzene | 2-Naphthaldehyde | Benzoic Acid | 1-(2-Ethoxyphenyl)-2-(naphthalen-2-yl)-5-phenyl-1H-imidazole | 82% |

Furthermore, other synthetic strategies can be employed to generate complex imidazole-containing hybrids. Transition-metal-free double C(sp²)-N coupling reactions have been used to construct trinuclear N-fused hybrid structures from precursors like 2-(2-bromoaryl)-4,5-diaryl-1H-imidazoles and 2-aminobenzimidazoles under microwave irradiation. rsc.org This highlights the potential for using appropriately functionalized this compound derivatives in similar coupling and cyclization reactions to build elaborate fused systems. rsc.org

The development of hybrid molecules can also involve linking the imidazole core to other biologically relevant scaffolds. acs.org For instance, synthetic protocols have been developed to create imidazole-appended hybrids from chalcones, which are known for their diverse biological activities. acs.org Such strategies underscore the versatility of the imidazole framework in constructing novel and complex chemical entities for various scientific applications. mdpi.comsemanticscholar.org

Advanced Spectroscopic and Structural Elucidation of 1 2 Ethoxyphenyl Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

The ¹H NMR spectrum of 1-(2-Ethoxyphenyl)imidazole provides a precise count of the different types of protons and their neighboring environments. The spectrum is expected to show distinct signals corresponding to the protons of the ethoxy group, the phenyl ring, and the imidazole (B134444) moiety.

The ethoxy group protons typically appear in the upfield region of the spectrum. The methyl (-CH₃) protons are expected to resonate as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene (-OCH₂-) protons will appear as a quartet.

The protons on the phenyl ring, being in an aromatic environment, will resonate in the downfield region, typically between 6.9 and 7.5 ppm. Due to the ortho-substitution pattern, these four protons will exhibit a complex splitting pattern resulting from their mutual spin-spin coupling.

The imidazole ring protons are also found in the aromatic region and are characteristically distinct. The proton at the C2 position (H-2) is generally the most deshielded and appears furthest downfield as a singlet. The protons at the C4 and C5 positions (H-4 and H-5) appear as two distinct signals, often as triplets or singlets depending on the solvent and resolution. researchgate.net For 1-phenyl-1H-imidazole, the H-2, H-4, and H-5 protons are observed at approximately 7.76, 7.19, and 7.18 ppm, respectively. The introduction of the ethoxy group at the ortho position of the phenyl ring is expected to cause slight shifts in these values due to its electronic influence.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Imidazole H-2 | ~7.8 - 8.0 | s (singlet) |

| Phenyl H | ~6.9 - 7.5 | m (multiplet) |

| Imidazole H-4/H-5 | ~7.1 - 7.3 | m (multiplet) |

| Ethoxy -OCH₂- | ~4.1 - 4.3 | q (quartet) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, providing a carbon count and information about its hybridization and electronic environment.

For this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule. The carbons of the ethoxy group will appear in the upfield region. The phenyl ring will show six signals, with the two ipso-carbons (C-1' attached to the imidazole ring and C-2' attached to the ethoxy group) having characteristic chemical shifts. The C-2' carbon, being attached to the electronegative oxygen atom, will be significantly downfield compared to the other phenyl carbons.

The imidazole ring carbons resonate in the aromatic region. The C-2 carbon is typically the most downfield of the imidazole carbons, often appearing around 135-140 ppm. bmrb.io The C-4 and C-5 carbons are found at slightly higher fields. For the related compound 1-(4-Methoxyphenyl)-1H-imidazole, the imidazole carbons C-2, C-4, and C-5 appear at approximately 135.9, 129.9, and 118.8 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C-2' (C-O) | ~155 - 158 |

| Imidazole C-2 | ~135 - 138 |

| Phenyl C-1' (C-N) | ~130 - 133 |

| Imidazole C-4 | ~129 - 131 |

| Phenyl CH | ~112 - 128 |

| Imidazole C-5 | ~118 - 120 |

| Ethoxy -OCH₂- | ~63 - 65 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of ¹H and ¹³C NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the connectivity between adjacent protons. Key correlations expected for this compound include the cross-peak between the ethoxy -OCH₂- quartet and the -CH₃ triplet, as well as correlations among the coupled protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign the signals for each C-H pair in the phenyl and imidazole rings, as well as the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over two or three bonds) between protons and carbons. It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For instance, HMBC would show a correlation from the H-2 proton of the imidazole ring to the C-1' carbon of the phenyl ring, confirming the point of attachment.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. acs.orgresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethoxy group would be observed just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds within the imidazole ring will produce a set of characteristic peaks in the 1450-1610 cm⁻¹ region. researchgate.net

C-O Stretching: The aryl-alkyl ether linkage gives rise to a strong and characteristic C-O stretching band. The asymmetric C-O-C stretch is expected to appear around 1220-1260 cm⁻¹, while the symmetric stretch would be found near 1020-1050 cm⁻¹. nih.gov

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted phenyl ring, typically found in the 750-850 cm⁻¹ region, can provide information about the substitution pattern.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100 - 3150 | Aromatic/Imidazole C-H Stretch |

| 2850 - 2980 | Aliphatic C-H Stretch |

| 1450 - 1610 | Aromatic/Imidazole C=C and C=N Stretch |

| 1220 - 1260 | Asymmetric Aryl-Alkyl C-O Stretch |

| 1020 - 1050 | Symmetric Aryl-Alkyl C-O Stretch |

Note: Predicted values are based on typical IR frequencies for the respective functional groups.

Raman spectroscopy complements FT-IR by providing information on molecular vibrations that involve a change in polarizability. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric breathing modes of the phenyl and imidazole rings. nih.gov These vibrations, often weak or absent in the IR spectrum, provide a characteristic fingerprint of the aromatic systems. The C-H stretching vibrations, both aromatic and aliphatic, would also be visible. The vibrations associated with the C-O-C ether linkage would also be Raman active. Analysis of the Raman spectrum, in conjunction with FT-IR data, allows for a more complete assignment of the vibrational modes of the molecule.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| 3050 - 3150 | Aromatic/Imidazole C-H Stretch |

| 2850 - 2980 | Aliphatic C-H Stretch |

| 1580 - 1610 | Phenyl Ring Stretch |

| 990 - 1010 | Phenyl Ring Breathing Mode |

Note: Predicted values are based on typical Raman shifts for similar aromatic and heterocyclic compounds.

Based on a thorough review of available scientific literature, it has been determined that specific computational and theoretical chemistry investigations for the compound This compound , as outlined in the requested article structure, are not present in publicly accessible research.

The user's request is highly specific, demanding detailed research findings and data tables for Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, global reactivity descriptors, and Time-Dependent Density Functional Theory (TD-DFT) studies focused exclusively on this compound.

While extensive research exists on the application of these computational methods to the broader class of imidazole derivatives, no dedicated studies containing the specific data points required for this compound could be located. Generating an article without this foundational data would require speculation or the use of data from related but distinct molecules, which would violate the core instructions of focusing solely on the specified compound and ensuring scientific accuracy.

Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the provided outline. The creation of the specified data tables and detailed research findings is contingent upon the existence of prior computational analysis in published literature, which is currently unavailable for this specific molecule.

Computational and Theoretical Chemistry Investigations of 1 2 Ethoxyphenyl Imidazole

Quantum Chemical Calculations

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of imidazole (B134444) derivatives. researchgate.net These theoretical calculations provide a basis for interpreting experimental spectra and understanding the electronic structure of the molecule.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum mechanical calculations. nih.gov Methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. rsc.org For imidazole-based compounds, DFT approaches have been successfully used to predict ¹H and ¹³C NMR spectra. researchgate.net The accuracy of these predictions can be high, with reported mean absolute errors of less than 0.10 ppm for ¹H chemical shifts when using advanced machine learning algorithms trained on experimental data. nih.govnih.gov Factors such as solvent effects and molecular conformation significantly influence chemical shifts and can be incorporated into the theoretical models to achieve better agreement with experimental values. researchgate.netrsc.org

Vibrational Frequencies: The vibrational spectra (Infrared and Raman) of a molecule are determined by its normal modes of vibration. Theoretical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectral bands. ijrar.org For related benzimidazole (B57391) derivatives, methods like B3LYP with basis sets such as 6-311G** have been used to calculate harmonic vibrational frequencies. researchgate.netresearchgate.netnih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to good agreement with experimental FT-IR and FT-Raman spectra. ijrar.orgnih.gov Potential Energy Distribution (PED) analysis is also employed to characterize the nature of the vibrational modes. nih.gov

UV-Vis Maxima: The electronic absorption spectra (UV-Vis) are related to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the most common method for calculating the excited states of molecules and predicting their UV-Vis absorption maxima. mdpi.com These calculations provide information on the energies of electronic transitions (e.g., π→π*) and their corresponding oscillator strengths, which determine the intensity of the absorption bands. For imidazole derivatives, these theoretical spectra can help elucidate the electronic structure and chromophoric properties. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, stability, and interactions of molecules like 1-(2-ethoxyphenyl)imidazole in various environments.

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govnih.gov For instance, simulations of imidazole derivatives bound to biological targets such as the COVID-19 main protease or Cyclooxygenase-2 (COX-2) have been performed to confirm that the ligand remains stably bound in the active site. nih.govtandfonline.com Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, Radius of Gyration (Rg), and the number of hydrogen bonds over time. nih.gov These analyses provide insights into conformational changes and the persistence of key interactions, validating the docking results. nih.gov

MD simulations are also employed to study the behavior of imidazole-based molecules in solution, revealing details about solvation shells and hydrogen bonding patterns with water molecules. onsager.cnunifi.it This information is crucial for understanding the molecule's solubility and how it interacts with its physiological environment.

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. scienceopen.com In computational chemistry, MC methods are used to explore the conformational space of molecules and to calculate thermodynamic properties. uantwerpen.be Unlike the deterministic nature of MD simulations, MC simulations involve generating new molecular configurations through random changes (e.g., translations, rotations) and accepting or rejecting these changes based on a probability criterion, such as the Metropolis algorithm. scienceopen.com

This approach is particularly useful for overcoming energy barriers and sampling a wider range of molecular conformations than might be accessible in a typical MD simulation timeframe. uantwerpen.be In the study of molecular interactions, MC simulations can be applied to predict the adsorption and orientation of molecules on a surface. For example, MC simulations have been used to investigate the interaction of a benzimidazole derivative on a steel surface, confirming its inhibitive action in corrosion processes. researchgate.net While specific MC simulation data for this compound is not prevalent, the methodology is broadly applicable for studying its conformational landscape and thermodynamic properties.

In silico Drug Design and Ligand-Target Interactions

In silico drug design utilizes computational methods to identify and optimize potential drug candidates. azolifesciences.com For molecules like this compound, these techniques can predict how the compound might interact with biological targets, its potential efficacy, and its pharmacokinetic properties, thereby accelerating the drug discovery process.

A critical aspect of drug design is predicting the binding affinity between a ligand and its protein target, which is often quantified by the binding free energy. arxiv.org Lower binding energy generally indicates a more stable and potent protein-ligand complex. Computational methods to estimate binding affinity range from empirical scoring functions to more rigorous but computationally expensive approaches like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nsf.gov

For example, in a study on novel imidazole derivatives as COX-2 inhibitors, the MM/PBSA method was used to calculate the binding free energy of the docked complexes. nih.gov One promising compound in that study was found to have a very low binding energy of -162.014 kcal/mol, suggesting a strong and stable interaction with the target enzyme. nih.gov Machine learning and neural network potentials are also emerging as powerful tools to improve the accuracy of binding affinity predictions for large datasets of compounds. nih.gov

Molecular docking is a primary tool in computational drug design used to predict the preferred orientation of a ligand when bound to a protein target. This technique involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding affinity. researchgate.net The results provide insights into the binding mode, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and pi-stacking), and the binding energy. nih.govnih.gov

Numerous studies have used molecular docking to investigate imidazole derivatives against a wide array of biological targets. These include enzymes involved in microbial infections, inflammation (COX-2), and cancer (VEGFR-2). nih.govnih.gov The docking scores or binding energies are used to rank potential inhibitors and prioritize them for further study. For instance, docking studies of imidazole derivatives against the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase showed binding energies ranging from -6.91 to -8.01 kJ/mol. The table below illustrates typical results from molecular docking studies on various imidazole derivatives against different protein targets, showcasing the types of interactions and calculated binding energies.

| Example Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Imidazole Derivative 5a | DHPS (1EA1) | - | PHE 78, TYR 76 | π-π Stacking nih.gov |

| Imidazole Derivative 5b | DHPS (1EA1) | - | ARG 96 | Hydrogen Bond nih.gov |

| Imidazole Derivative 5b | COX-2 | -6.928 | - | - nih.gov |

| Imidazole Derivative 5d | COX-2 | -7.187 | - | - nih.gov |

| Imidazole Derivative 5e | COX-2 | -7.244 | - | - nih.gov |

| Substituted Imidazole (HL) | NADPH Oxidase (2CDU) | -6.37 | - | - rsc.org |

Beyond binding to a target, a successful drug must possess favorable pharmacokinetic properties, collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. mdpi.com Computational tools can predict these properties from a molecule's structure, helping to identify candidates with good drug-like characteristics early in the discovery process. nih.gov

ADME prediction models assess various physicochemical properties, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.com These properties are often evaluated against established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. nih.gov For example, high oral bioavailability is expected for compounds with a TPSA under 140 Ų and 10 or fewer rotatable bonds. nih.gov Web-based tools like SwissADME are commonly used to perform these calculations and predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. tandfonline.comphytojournal.com

The table below provides an example of the parameters typically evaluated in an in silico ADME analysis for potential drug candidates.

| Property | Description | Favorable Range (Typical) |

|---|---|---|

| Molecular Weight (MW) | Size of the molecule. | < 500 g/mol nih.gov |

| LogP (Lipophilicity) | Octanol-water partition coefficient; indicates solubility. | < 5 nih.gov |

| Hydrogen Bond Donors (HBD) | Number of N-H and O-H bonds. | ≤ 5 nih.gov |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 nih.gov |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms; relates to permeability. | < 140 Ų nih.gov |

| Gastrointestinal (GI) Absorption | Prediction of absorption from the gut. | High |

| Blood-Brain Barrier (BBB) Permeant | Prediction of ability to cross into the brain. | Yes/No |

| CYP Inhibition | Inhibition of key metabolic enzymes (e.g., CYP1A2, CYP2C9). | No phytojournal.com |

| Lipinski's Rule Violations | Number of violations of the Rule of Five. | 0 or 1 nih.gov |

Noncovalent Interaction Analysis

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the noncovalent interactions of this compound. While the broader class of imidazole-containing compounds has been the subject of extensive research regarding their noncovalent interactions, such as hydrogen bonding and π-π stacking, specific data and detailed research findings for this compound are not publicly available.

Computational chemistry is a powerful tool for investigating the intricate network of noncovalent interactions that govern the supramolecular assembly and molecular recognition of compounds. Methodologies such as Density Functional Theory (DFT), Atoms in Molecules (AIM), and Noncovalent Interaction (NCI) analysis are frequently employed to elucidate the nature and strength of these interactions.

Hydrogen Bonding: The imidazole moiety is known to act as both a hydrogen bond donor and acceptor. In the context of this compound, the nitrogen atom at the 3-position of the imidazole ring could potentially act as a hydrogen bond acceptor. However, without specific studies, the geometric parameters and energetic contributions of such interactions remain speculative.

π-π Stacking: The aromatic nature of both the phenyl and imidazole rings in this compound suggests the possibility of π-π stacking interactions. These interactions play a crucial role in the crystal packing and stabilization of molecular complexes. Analysis of similar imidazole derivatives often reveals parallel-displaced or T-shaped stacking arrangements, but specific details for the title compound are unavailable.

In the absence of dedicated research on this compound, it is not possible to provide detailed research findings or data tables pertaining to its noncovalent interaction profile. Future computational and experimental studies would be necessary to characterize the specific hydrogen bonding, halogen bonding, and π-π stacking interactions of this compound and to quantify their energetic contributions. Such studies would provide valuable insights into its solid-state behavior, solubility, and potential interactions with biological macromolecules.

Structure Activity Relationship Sar and Mechanistic Pathways for 1 2 Ethoxyphenyl Imidazole Derivatives

Elucidation of Structural Features Influencing Molecular Interactions

The biological profile of 1-(2-ethoxyphenyl)imidazole derivatives is intricately linked to their three-dimensional structure, electronic properties, and lipophilicity. Understanding these features is crucial for designing compounds with enhanced potency and selectivity.

Conformational Influence : The ethoxy group at the ortho-position of the phenyl ring introduces significant steric bulk. This steric hindrance restricts the free rotation around the single bond connecting the phenyl and imidazole (B134444) rings. As a result, the two rings are forced into a non-coplanar orientation. This fixed dihedral angle is often crucial for fitting into the specific binding pockets of enzymes or receptors, potentially enhancing selectivity compared to more flexible analogues.

Electronic Effects : The oxygen atom of the ethoxy group is electron-donating through resonance, which increases the electron density of the phenyl ring. This modulation of the electronic landscape can influence π-π stacking or cation-π interactions with aromatic residues in a biological target's active site. Computational studies on similar substituted imidazoles have shown that such electronic effects can significantly alter the binding energy and stability of the ligand-receptor complex. sciepub.com

The imidazole ring itself is a versatile scaffold that can be substituted at the C2, C4, and C5 positions to fine-tune molecular interactions. The nature of these substitutions has a profound impact on the compound's ability to be recognized by biological targets. chemijournal.com

Hydrogen Bonding : The nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor, a key interaction for anchoring the molecule within a binding site. mdpi.com Substituents on the ring can modulate the basicity (pKa) of this nitrogen, thereby strengthening or weakening this interaction. For example, electron-withdrawing groups can decrease the nitrogen's basicity, while electron-donating groups can increase it.

Steric and Hydrophobic Interactions : The introduction of different groups on the imidazole carbon atoms can lead to varied effects. Small alkyl groups might fit into small hydrophobic pockets, whereas bulky substituents could cause steric clashes that prevent binding. mdpi.com The strategic placement of functional groups can exploit specific features of a target's binding site to improve affinity and selectivity.

The following table summarizes the potential effects of various substitutions on the imidazole ring, based on general principles observed in related heterocyclic compounds.

| Substitution Position | Type of Substituent | Potential Impact on Molecular Recognition |

| C2 | Small Alkyl Group | May enhance hydrophobic interactions and van der Waals forces. |

| C2 | Aromatic Ring | Could introduce additional π-π stacking interactions. |

| C4/C5 | Halogen (e.g., -Cl, -Br) | Increases lipophilicity and can participate in halogen bonding. |

| C4/C5 | Nitro Group (-NO₂) | Acts as a strong electron-withdrawing group, altering the ring's electronics and serving as a hydrogen bond acceptor. |

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a crucial physicochemical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with targets. nih.gov

The this compound scaffold possesses a balance of hydrophilic (imidazole ring) and lipophilic (ethoxyphenyl group) character. The ethoxy group, in particular, significantly increases the molecule's lipophilicity compared to an unsubstituted phenyl ring. This property is essential for crossing cell membranes to reach intracellular targets.

Alterations to the molecule can systematically modify its lipophilicity:

Introducing polar groups, such as hydroxyl (-OH) or amino (-NH₂) groups, will decrease lipophilicity.

The optimal lipophilicity for a given derivative depends on its biological target. For enzymes or receptors with deep, greasy binding pockets, higher lipophilicity may be favorable for potent binding. Conversely, for targets with more polar active sites, excessive lipophilicity could be detrimental to activity. nih.gov Therefore, tuning this parameter is a key strategy in the rational design of bioactive this compound derivatives.

Investigation of Mechanistic Pathways for Bioactive Properties

Derivatives of this compound can exert their biological effects through various mechanisms, primarily involving enzyme inhibition or receptor modulation.

The imidazole nucleus is a common feature in many enzyme inhibitors, and its derivatives can act through several distinct mechanisms. youtube.com

Metalloenzyme Inhibition : Many enzymes, including carbonic anhydrase and cytochrome P450 14-α-demethylase, contain a metal ion (e.g., zinc or iron) in their active site that is essential for catalysis. The unsubstituted nitrogen atom of the imidazole ring is an excellent metal-coordinating ligand. researchgate.net Derivatives of this compound can inhibit these enzymes by displacing a water molecule and directly coordinating to the metal ion, thereby blocking the enzyme's catalytic function. This is a well-established mechanism for many antifungal imidazole drugs that target 14-α-demethylase.

Kinase Inhibition : In protein kinases, the imidazole ring can function as a "scaffold" that orients other parts of the molecule, like the 2-ethoxyphenyl group, to interact with specific regions of the ATP-binding site. Furthermore, the imidazole nitrogens can form critical hydrogen bonds with hinge region residues of the kinase, a common binding mode for many kinase inhibitors. nih.gov

Thromboxane (B8750289) Synthase Inhibition : Imidazole-containing compounds are known inhibitors of thromboxane synthase, another heme-containing enzyme. The inhibitory mechanism involves the coordination of an imidazole nitrogen to the heme iron, preventing the binding and conversion of its natural substrate, prostaglandin (B15479496) H2.

The table below outlines the general inhibitory mechanisms for different enzyme classes relevant to imidazole derivatives.

| Enzyme Class | Key Active Site Feature | Plausible Inhibition Mechanism by Imidazole Derivative |

| Carbonic Anhydrase | Zinc (Zn²⁺) ion | Coordination of imidazole nitrogen to the zinc ion. |

| Protein Kinases | ATP-binding pocket (hinge region) | Hydrogen bonding between imidazole nitrogen and hinge residues. |

| Thromboxane Synthase | Heme iron (Fe³⁺) | Coordination of imidazole nitrogen to the heme iron. |

| 14-α-demethylase | Heme iron (Fe³⁺) | Coordination of imidazole nitrogen to the heme iron, disrupting sterol synthesis. |

Substituted imidazoles are known to interact with a variety of G protein-coupled receptors (GPCRs), such as adrenergic, histamine, and cannabinoid receptors, acting as either agonists or antagonists. nih.govresearchgate.net

Antagonism : In the case of antagonism, the this compound derivative may bind to the receptor's active site but fail to induce the necessary conformational change for activation. The molecule effectively occupies the binding pocket, preventing the endogenous ligand from binding and triggering a downstream signal. The specific orientation of the 2-ethoxyphenyl group can contribute to steric hindrance that locks the receptor in an inactive state. researchgate.net

Agonism : For agonistic activity, the molecule must not only bind but also stabilize the active conformation of the receptor. This often involves a precise network of interactions. The imidazole ring might mimic a key feature of the natural ligand (e.g., the imidazole ring of histamine), while the 2-ethoxyphenyl substituent engages in additional hydrophobic or aromatic interactions that promote and stabilize the active state. nih.gov

The ultimate effect—activation or antagonism—is determined by the subtle and specific molecular interactions between the ligand and the receptor, which are dictated by the precise arrangement of substituents on the this compound scaffold. semanticscholar.org

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The biological activities of this compound and its derivatives are fundamentally governed by their molecular interactions with biological macromolecules, primarily proteins and, in some cases, DNA. nih.gov The nature of the N-phenyl imidazole scaffold allows for a variety of binding modes.

A predominant mechanism of action for many N-phenyl imidazole derivatives involves the inhibition of enzymes, particularly those containing a heme prosthetic group, such as cytochrome P450 (CYP) enzymes. researchgate.net The nitrogen atom at the N-1 position of the imidazole ring is electron-rich and can coordinate with the heme iron atom within the enzyme's active site. researchgate.netnih.gov This interaction is crucial and can lead to the inhibition of the enzyme's catalytic activity. nih.gov The phenyl ring and its substituents play a critical role in modulating the affinity and specificity of this binding. For this compound, the ortho-ethoxy group provides steric bulk and hydrophobic characteristics that influence its orientation within the enzyme's active site. This substituent can engage in hydrophobic interactions with nonpolar amino acid residues, enhancing the stability of the enzyme-inhibitor complex.

Beyond heme proteins, these derivatives can interact with other protein targets through a combination of non-covalent forces. Docking studies with various enzymes have suggested that substituents on the phenyl ring can form specific interactions, such as hydrogen bonds. For example, a hydroxyl substituent is predicted to form hydrogen bonds with serine residues like S167 in the active site of indoleamine 2,3-dioxygenase (IDO). nih.gov While the ethoxy group of this compound is a hydrogen bond acceptor, its primary contribution to binding affinity is often through van der Waals and hydrophobic interactions.

Some imidazole derivatives have also been shown to interact with DNA. nih.govnih.gov The planar aromatic structure of the phenyl and imidazole rings can facilitate intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov Additionally, other binding modes, such as groove binding, are possible. Such interactions can interfere with DNA replication and transcription processes, contributing to the compound's biological effects. nih.gov The specific substituents on the phenyl ring can influence the strength and mode of DNA binding.

Comparative SAR Analysis with Other N-Phenyl Imidazole Derivatives

The biological activity of N-phenyl imidazole derivatives is highly sensitive to the nature and position of substituents on the phenyl ring. A comparative structure-activity relationship (SAR) analysis highlights the specific role of the 2-ethoxy group in this compound. The position of the substituent is a critical factor; for instance, moving a group from the ortho to the meta or para position can drastically alter the molecule's fit within a protein's binding pocket and thus change its activity. nih.gov

The following table summarizes the influence of different substituents on the phenyl ring compared to the baseline activity of unsubstituted 1-phenylimidazole.

| Compound Name | Phenyl Ring Substituent | Key SAR Implications |

| 1-Phenylimidazole | Unsubstituted | Serves as a foundational structure; its activity is often a baseline for comparison. researchgate.net |

| 1-(2-Methoxyphenyl)imidazole | 2-Methoxy | The ortho-methoxy group introduces steric and electronic effects similar to the ethoxy group. The slightly smaller size may lead to different binding affinities depending on the specific topology of the target's active site. researchgate.net |

| This compound | 2-Ethoxy | The ethoxy group provides a specific hydrophobic and steric profile that can optimize interactions within a binding pocket. Its size and conformation are key determinants of potency. researchgate.net |

| 1-(2-Hydroxyphenyl)imidazole | 2-Hydroxy | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming strong, specific interactions with polar residues in an active site, leading to a distinct activity profile. researchgate.net |

| 1-(4-Nitrophenyl)imidazole | 4-Nitro | A strong electron-withdrawing group like the nitro group significantly alters the electronic properties of the phenyl ring, which can impact binding affinity and mechanism of action. researchgate.net |

| 1-(4-Chlorophenyl)imidazole | 4-Chloro | The halogen atom introduces both steric bulk and electronic changes (inductive withdrawal), affecting how the molecule interacts with its biological target. nih.gov |

Analysis of various N-phenyl imidazole derivatives reveals consistent SAR trends. The presence of an ortho-substituent, particularly one containing oxygen, often confers significant biological activity, suggesting that this region of the molecule is frequently involved in critical binding interactions. The length and bulk of an alkoxy chain (e.g., methoxy (B1213986) vs. ethoxy) can fine-tune this activity, implying that the target binding site has specific spatial constraints. Furthermore, the electronic nature of the substituent is vital; electron-donating groups, like ethers, have different effects on the aromatic ring's properties compared to strongly electron-withdrawing groups, such as a nitro group. nih.gov This comparative analysis underscores that the 2-ethoxy substituent in this compound is not merely a placeholder but a carefully positioned functional group that leverages steric, hydrophobic, and electronic factors to achieve its specific biological interactions.

Advanced Applications and Emerging Research Directions for 1 2 Ethoxyphenyl Imidazole

Applications in Catalysis and Ligand Chemistry

The imidazole (B134444) moiety is a cornerstone in coordination chemistry and catalysis, primarily due to the electron-donating nature of its imine nitrogen atom. This allows it to act as a potent ligand for a wide array of transition metals.

Design and Synthesis of 1-(2-Ethoxyphenyl)imidazole-Based Ligands for Transition Metal Catalysis

The design of ligands for transition metal catalysis hinges on the ability to fine-tune the electronic and steric environment around the metal center, which in turn dictates the catalyst's activity, selectivity, and stability. This compound serves as a promising scaffold for such ligands. The imine nitrogen (N-3) of the imidazole ring is the primary coordination site, acting as a strong sigma-donor to the metal center. wikipedia.org The presence of the 2-ethoxyphenyl group at the N-1 position introduces specific steric bulk, which can influence the coordination geometry and prevent catalyst deactivation pathways like dimerization.

The synthesis of transition metal complexes with imidazole-based ligands is well-established. jocpr.comijddr.in Typically, the reaction involves combining a metal salt (e.g., chlorides or acetates of copper, palladium, nickel) with the imidazole derivative in a suitable solvent. The resulting complexes can feature one or more imidazole ligands coordinated to the metal center. jocpr.com For this compound, the ethoxy group's oxygen atom could potentially act as a secondary, weak binding site, creating a chelating effect that enhances the stability of the resulting metal complex. This bidentate (N, O) coordination could lead to the formation of highly stable and well-defined catalytic species.

| Coordination Mode | Coordinating Atoms | Potential Metal Ions | Significance in Catalysis |

|---|---|---|---|

| Monodentate | Imidazole N-3 | Pd(II), Cu(II), Ni(II), Co(II) | Basic ligand for various transformations; precursor to N-heterocyclic carbenes (NHCs). |

| Bidentate (Chelating) | Imidazole N-3 and Ethereal Oxygen | Pd(II), Ru(II), Rh(I) | Forms stable complexes, enhances catalytic activity and longevity. |

Investigation of Catalytic Activity in Organic Transformations

While specific studies detailing the catalytic activity of this compound complexes are emerging, its structural analogues are highly effective in pivotal organic reactions. Palladium complexes bearing imidazole-derived ligands, particularly N-heterocyclic carbenes (NHCs), are workhorses in modern organic synthesis, notably for cross-coupling reactions. beilstein-journals.org

The Suzuki-Miyaura cross-coupling, which forges carbon-carbon bonds between aryl halides and boronic acids, is a prime example. mdpi.comyoutube.com The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org The ligand's role is crucial; bulky, electron-donating ligands like those derived from imidazoles facilitate the formation of the active L1Pd(0) catalytic species, which is essential for the initial oxidative addition step with the aryl halide. acs.orgmdpi.com It is hypothesized that a palladium complex of this compound could serve as an efficient pre-catalyst for such transformations, offering high yields and tolerance to a variety of functional groups. mdpi.comnih.govresearchgate.net

Contributions to Material Science

The incorporation of this compound into materials can impart unique chemical and physical properties, leading to applications in optics, corrosion prevention, and sensor technology.

Exploration of Non-Linear Optical (NLO) Properties

Materials with non-linear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and photonics. The NLO response of a molecule is often associated with a significant charge transfer between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. researchgate.net Imidazole derivatives have been investigated as promising NLO materials due to this donor-π-acceptor architecture. researchgate.netacs.org

In this compound, the ethoxyphenyl group acts as an electron donor, while the imidazole ring can be part of the π-conjugated bridge. By further functionalizing the imidazole ring at the C2, C4, or C5 positions with a strong electron-withdrawing group (e.g., -NO2, -CN), a classic push-pull system can be created. This intramolecular charge transfer is expected to result in a large second-order hyperpolarizability (β), a key metric for NLO activity. Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of such compounds by calculating their hyperpolarizability values. acs.org

Development as Corrosion Inhibitors and Adsorption Studies

Corrosion of metals like mild steel in acidic environments is a significant industrial problem. bohrium.com Organic molecules containing heteroatoms (N, O, S) and π-electrons can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective barrier. mdpi.com Imidazole derivatives have demonstrated excellent performance as corrosion inhibitors for steel in acidic media. bohrium.comscilit.comnih.gov

The inhibition mechanism of this compound involves the adsorption of the molecule onto the steel surface. This process is driven by the interaction between the lone pair electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of the iron atoms on the surface. mdpi.commdpi.com This can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mdpi.comresearchgate.net The planar imidazole ring and the adjacent phenyl ring facilitate a flat, stable adsorption geometry, maximizing surface coverage. mdpi.com The presence of the ethoxy group provides an additional adsorption site through its oxygen atom, likely enhancing the molecule's binding affinity and inhibition efficiency. bohrium.com Studies on similar inhibitors show that the adsorption process often follows the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. bohrium.com

| Inhibitor Feature | Mechanism of Action | Expected Outcome | Supporting Evidence |

|---|---|---|---|

| Imidazole Nitrogen Atoms | Coordinate bonding with vacant Fe d-orbitals (chemisorption). | Strong adsorption and high inhibition efficiency. | bohrium.commdpi.com |

| Ethoxyphenyl Oxygen Atom | Lone pair interaction with the metal surface. | Enhanced adsorption and synergistic inhibition effect. | mdpi.com |

| Aromatic Rings | π-electron interaction with the metal surface. | Increased surface coverage and formation of a stable protective film. | researchgate.net |

| Protonated Imidazole | Electrostatic attraction to pre-adsorbed anions on the surface (physisorption). | Initial adsorption step in acidic media. | bohrium.commdpi.com |

Potential in Molecular Sensors and Functional Materials

The ability of the imidazole ring to coordinate with metal ions makes it an excellent recognition unit for the design of molecular sensors. seejph.com Fluorescent chemosensors are particularly valuable as they can provide a rapid, sensitive, and often visual signal upon binding to a specific analyte. nih.gov The fundamental design of such a sensor involves linking a fluorophore to the imidazole moiety. mdpi.com

When a metal ion (e.g., Cu²⁺, Hg²⁺, Zn²⁺) coordinates to the nitrogen atoms of the this compound unit, it can perturb the electronic properties of the attached fluorophore. seejph.comrsc.org This perturbation often leads to a detectable change in the fluorescence, such as quenching ("turn-off" sensing) or enhancement ("turn-on" sensing) of the emission intensity, or a shift in the emission wavelength (ratiometric sensing). nih.gov The selectivity of the sensor can be tuned by modifying the steric and electronic environment around the imidazole binding site. The 2-ethoxyphenyl group can play a role in pre-organizing the binding pocket for a specific metal ion, thereby enhancing selectivity. seejph.com Beyond discrete sensors, imidazole units are also being incorporated as building blocks for more complex functional materials, such as porous macrocycles and metal-organic frameworks (MOFs), which have applications in selective adsorption and separation. mdpi.commdpi.com

Analytical Chemistry Applications

The unique chemical structure of this compound lends itself to various applications in analytical chemistry, from sophisticated separation techniques to its potential use as a reagent in biochemical assays.

The separation and purification of this compound and related compounds are crucial for quality control, impurity profiling, and isolation for further study. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the principal techniques employed for this purpose. While specific methods for this compound are not extensively detailed in the public domain, standard methodologies for imidazole-containing compounds can be readily adapted.

UPLC, which utilizes smaller particle-sized columns (typically <2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. sielc.com The principles of separation remain the same, but the instrumentation is optimized for higher pressures. These methods are scalable and can be adapted for preparative chromatography to isolate larger quantities of the compound. sielc.com

Table 1: Typical Chromatographic Conditions for Imidazole Derivatives

| Parameter | Typical Conditions | Purpose/Rationale | Reference |

|---|---|---|---|

| Technique | Reverse-Phase HPLC/UPLC | Widely applicable for moderately polar to nonpolar compounds. | sielc.com |

| Stationary Phase (Column) | C8 or C18 (e.g., Thermo Scientific Hypersil C8, ACE C18) | Provides hydrophobic interaction for retention. C8 is slightly less retentive than C18. | nih.govresearchgate.net |

| Mobile Phase (Aqueous) | Potassium Phosphate or Ammonium (B1175870) Acetate buffer | Controls pH and provides counter-ions. | nih.gov |

| Mobile Phase (Organic) | Acetonitrile (ACN) or Methanol (MeOH) | Elutes the compound from the column; the ratio with the aqueous phase is adjusted for optimal separation. | nih.govmdpi.com |

| pH Modifier | Formic Acid or Phosphoric Acid | Ensures complete ionization of the basic imidazole ring, leading to sharper peaks and better retention. | nih.govmdpi.com |

| Detection | UV Detector (e.g., at 300 nm) or Mass Spectrometry (MS) | UV detection is common for aromatic compounds. MS provides higher sensitivity and structural information. | nih.govmdpi.com |

The imidazole moiety can act as a catalyst in reactions that generate hydrogen peroxide (H₂O₂). nih.gov This property allows for the potential use of this compound as an analytical reagent in coupled enzyme assays, particularly for detecting peroxidase activity. Peroxidases are enzymes that catalyze the oxidation of a substrate by hydrogen peroxide.

The proposed analytical scheme involves two main steps:

H₂O₂ Generation: An imidazole compound catalyzes the decomposition of a suitable substrate, such as a catecholamine, to produce hydrogen peroxide. nih.gov The reaction conditions, including pH and temperature, would need to be optimized for this compound to ensure efficient H₂O₂ generation.

Peroxidase-Mediated Detection: The H₂O₂ generated in the first step serves as a substrate for a peroxidase enzyme, such as horseradish peroxidase (HRP). In the presence of HRP and a chromogenic or fluorogenic substrate (e.g., pyrogallol, Amplex Red), a detectable signal is produced. sigmaaldrich.comthermofisher.com For example, HRP catalyzes the oxidation of Amplex Red by H₂O₂ to produce the highly fluorescent compound resorufin, which can be quantified spectrophotometrically. thermofisher.com

The intensity of the color or fluorescence is directly proportional to the amount of H₂O₂ produced, which in turn can be related to the activity of the peroxidase enzyme being assayed. This indirect method could be valuable for quantifying peroxidase in various biological samples.

Future Prospects and Interdisciplinary Research Initiatives

The future of research on this compound is poised to benefit from the convergence of traditional chemistry with computational science, sustainable practices, and advanced biological studies.

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing medicinal chemistry and drug discovery by enabling rapid, data-driven predictions of molecular properties. mdpi.com These computational tools can be applied to this compound to accelerate its development and explore its potential.

Quantitative Structure-Property Relationship (QSPR) models can be developed using algorithms like artificial neural networks to predict various physicochemical and quantum chemical properties of imidazole derivatives. researchgate.net For this compound, ML models could predict:

Biological Activity: Algorithms such as Random Forest or XGBoost can be trained on datasets of known compounds to predict potential therapeutic targets or activities. mdpi.com

Toxicity: ML tools are increasingly used to forecast the potential toxicity of small molecules, reducing the need for extensive experimental testing in the early stages. rsc.org

Synthetic Yields: Supervised machine learning can predict reaction yields, helping chemists optimize synthetic routes and prioritize high-yield reactions. chemrxiv.org

By analyzing vast chemical datasets, AI can identify patterns and relationships that are not immediately obvious to human researchers, guiding the design of new derivatives of this compound with improved properties. mdpi.com

Table 2: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Predicted Outcome | Reference |

|---|---|---|---|

| Property Prediction | QSPR, Artificial Neural Networks | Physicochemical properties (solubility, logP), quantum chemical parameters. | researchgate.net |

| Activity Screening | Random Forest, XGBoost, Deep Learning | Prediction of biological targets, anti-inflammatory or anticancer activity. | mdpi.com |

| Safety Assessment | Stacked ML Models (e.g., MolToxPred) | Early prediction of potential toxicity profiles. | rsc.org |

| Synthesis Optimization | Supervised Learning, Regression Models | Prediction of reaction yields to guide synthetic strategy. | chemrxiv.org |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research into the synthesis of this compound will likely focus on more sustainable methods. Current green approaches for synthesizing imidazole derivatives include one-pot, multicomponent reactions that improve efficiency and reduce waste. sciepub.com

Key green chemistry strategies that could be applied include:

Eco-friendly Catalysts: Utilizing reusable and non-toxic catalysts, such as sodium lauryl sulfate (B86663) or Brønsted acidic ionic liquids, instead of harsh reagents. sciepub.comresearchgate.net

Alternative Solvents: Employing water as a solvent or conducting reactions under solvent-free conditions to minimize the use of volatile organic compounds. researchgate.netasianpubs.org

Energy Efficiency: Using methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Adopting these approaches would not only make the production of this compound more environmentally friendly but also potentially more cost-effective.

The structural features of this compound make it an interesting candidate for exploration in the fields of chemical biology and supramolecular chemistry.

In supramolecular chemistry , the imidazole ring is known to participate in noncovalent interactions such as hydrogen bonding, coordination with metal ions, and π–π stacking. nih.gov These interactions are the basis for forming larger, self-assembled structures. The this compound molecule could be used as a building block (a "ligand" or "tecton") for creating complex supramolecular assemblies like metal-organic frameworks (MOFs) or host-guest systems. Such structures have potential applications in catalysis, sensing, and material science.

In chemical biology , the imidazole nucleus is a core component of essential biomolecules like the amino acid histidine. researchgate.net This biological prevalence suggests that this compound could be developed into a molecular probe to study biological processes. For example, it could be functionalized with fluorescent tags to visualize specific cellular components or designed to bind to metalloproteins, leveraging the nitrogen atoms in the imidazole ring for coordination. Its ability to interact with biological targets could be harnessed to design new tools for understanding complex biological systems. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Ethoxyphenyl)imidazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, substituted imidazoles are often prepared by reacting 2-ethoxyphenylamine with glyoxal derivatives in acidic conditions (e.g., acetic acid) under reflux . Optimization involves varying catalysts (e.g., SiO₂ nanoparticles for improved yields ), solvents (polar aprotic solvents like DMF), and temperature (80–120°C). Purity is confirmed via melting point analysis, TLC, and HPLC (≥98% purity thresholds) .

Q. How is structural characterization of this compound performed?

- Methodology :

- NMR : and NMR identify substituent positions (e.g., ethoxy group at δ~4.2 ppm for -OCHCH) and imidazole protons (δ~7.0–8.5 ppm) .

- X-ray crystallography : SHELX programs refine crystal structures to determine bond angles, torsion angles, and packing motifs . For example, the ethoxyphenyl group’s dihedral angle relative to the imidazole ring can influence intermolecular interactions .

Q. What spectroscopic techniques validate the compound’s purity and stability?

- Methodology :

- FT-IR : Confirms functional groups (e.g., C-O-C stretch at ~1250 cm for ethoxy) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHNO) .

- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring enhances antimicrobial activity, as seen in analogous benzimidazoles .

- Bioassay data : MIC values against pathogens (e.g., S. aureus) are compared across derivatives. For instance, halogenated analogs in Table 1 of show MICs ≤8 µg/mL.

- Statistical modeling : Multivariate regression correlates substituent electronic parameters (Hammett σ) with activity .

Q. How to resolve contradictions in reported biological activity data for this compound analogs?

- Methodology :

- Reproducibility checks : Validate assay conditions (e.g., broth microdilution vs. agar diffusion) .

- Meta-analysis : Compare datasets from PubChem (e.g., anti-inflammatory EC ranges) and adjust for batch-specific impurities (e.g., HPLC-traceable contaminants >0.5%) .

- Mechanistic studies : Use fluorescence quenching or SPR to confirm target binding (e.g., EGFR inhibition IC values in ).

Q. What computational strategies predict the pharmacokinetic and toxicity profiles of this compound derivatives?

- Methodology :

- ADMET prediction : SwissADME or ADMETlab estimate logP (optimal range: 2–4), CYP450 inhibition, and BBB permeability .

- Toxicity : ProTox-II predicts hepatotoxicity (e.g., similarity to clotrimazole’s liver enzyme interactions ) and mutagenicity (Ames test correlations) .

- Docking studies : AutoDock Vina evaluates binding to targets (e.g., EGFR kinase domain, with RMSD <2.0 Å validation ).

Q. How can crystallographic data inform formulation strategies for this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.